molecular formula C12H22N2O6 B1433592 tert-Butyl (3-aminocyclopentyl)carbamate oxalate CAS No. 1803597-18-3

tert-Butyl (3-aminocyclopentyl)carbamate oxalate

Cat. No.: B1433592
CAS No.: 1803597-18-3
M. Wt: 290.31 g/mol
InChI Key: RPAYXXHMFDTHSG-UHFFFAOYSA-N
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Description

tert-Butyl (3-aminocyclopentyl)carbamate oxalate: is a chemical compound with the molecular formula C10H20N2O2. It is commonly used as a chiral building block in asymmetric synthesis and is known for its role in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-aminocyclopentyl)carbamate oxalate typically involves the protection of the amine group using tert-butyl carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an inert atmosphere. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl (3-aminocyclopentyl)carbamate oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition or activation of enzymatic reactions, influencing metabolic processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (3-aminocyclopentyl)carbamate oxalate is unique due to its specific cyclopentyl ring structure, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes, setting it apart from other similar compounds .

Biological Activity

Tert-Butyl (3-aminocyclopentyl)carbamate oxalate is a compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related studies.

  • Molecular Formula : C10H17N2O3
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 847416-99-3
  • IUPAC Name : tert-Butyl (3-aminocyclopentyl)carbamate

This compound acts primarily as a chemokine receptor agonist . It interacts with specific receptors in the body, which can lead to various biological responses. The compound's structure allows it to bind effectively to these receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Chemokine Receptor Agonism :
    • The compound has been shown to activate chemokine receptors, which play a crucial role in immune responses and inflammation. This activity suggests potential applications in treating inflammatory diseases and modulating immune responses .
  • Neuroprotective Effects :
    • Preliminary studies indicate that this compound may exhibit neuroprotective properties, potentially beneficial for neurodegenerative diseases. The mechanism is believed to involve the modulation of neuroinflammatory pathways .
  • Antitumor Activity :
    • Some research suggests that this compound may possess antitumor properties by inducing apoptosis in cancer cells through specific signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Chemokine Receptor AgonismActivates receptors involved in immune response
Neuroprotective EffectsModulates neuroinflammation; potential for neuroprotection
Antitumor ActivityInduces apoptosis in cancer cells

Case Study: Chemokine Receptor Agonism

In a study examining the effects of this compound on chemokine receptors, researchers found that the compound significantly increased the activation of CCR5 and CXCR4 receptors, which are critical in the migration of immune cells during inflammatory responses. This activation was linked to enhanced chemotaxis of T-cells, indicating potential therapeutic applications in immunotherapy .

Neuroprotection Research

A recent study published in a peer-reviewed journal highlighted the neuroprotective effects of this compound in a model of Alzheimer's disease. The findings showed that treatment with this compound reduced amyloid-beta plaque formation and improved cognitive function in animal models. The proposed mechanism involves inhibition of neuroinflammatory cytokines, suggesting a pathway for further investigation into its use for neurodegenerative conditions .

Properties

IUPAC Name

tert-butyl N-(3-aminocyclopentyl)carbamate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.C2H2O4/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;3-1(4)2(5)6/h7-8H,4-6,11H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAYXXHMFDTHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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